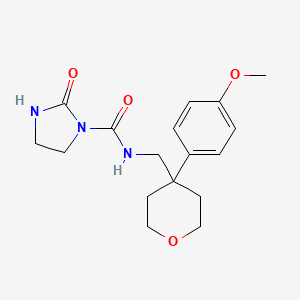

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

N-((4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran scaffold substituted with a 4-methoxyphenyl group and a 2-oxoimidazolidine moiety. Its synthesis involves condensation reactions between [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine and oxamate derivatives, as demonstrated in related studies .

Properties

IUPAC Name |

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-23-14-4-2-13(3-5-14)17(6-10-24-11-7-17)12-19-16(22)20-9-8-18-15(20)21/h2-5H,6-12H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSPOBBSNFTUAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the intermediate [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. This intermediate is then reacted with diethyl oxalate to form ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . The final step involves the cyclization of this intermediate with an appropriate reagent to form the imidazolidine ring and the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized under strong oxidative conditions.

Reduction: The imidazolidine ring can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of a carboxylic acid derivative, while reduction of the imidazolidine ring can yield various amine derivatives.

Scientific Research Applications

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Material Science: The compound’s structural properties make it a candidate for developing new materials with specific functionalities.

Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Core Scaffold Variations

- The 2-oxoimidazolidine carboxamide moiety may engage in hydrogen bonding with biological targets .

- Compound 11 () : Features an imidazo[1,5-a]pyridine core instead of imidazolidine. The hydroxymethylpyridin-3-yl substituent introduces polarity, improving aqueous solubility compared to the methoxyphenyl group in the target compound .

- Compound F29 () : Contains a 3-chlorophenyl-substituted imidazolidine and a nitrothiazole carboxamide. The electron-withdrawing nitro group enhances electrophilicity, which may increase reactivity but reduce metabolic stability compared to the target compound’s methoxyphenyl group .

Substituent Effects on Bioactivity

*LogP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including relevant data, case studies, and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 664993-53-7 |

| Molecular Formula | C25H26N2O5 |

| Molecular Weight | 434.48 g/mol |

| MDL Number | MFCD03863265 |

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study on related compounds demonstrated potent cytotoxic effects against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas, with selectivity indices indicating lower toxicity to non-malignant cells .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This is characterized by:

- Caspase Activation : Activation of caspase-3 has been observed, leading to apoptotic cell death.

- Mitochondrial Membrane Potential Depolarization : Changes in mitochondrial membrane potential are indicative of early apoptotic events .

Structure-Activity Relationship (SAR)

The structure of this compound allows for interactions with cellular targets that may enhance its anticancer properties. The presence of methoxy and tetrahydropyran moieties contributes to its biological activity by facilitating hydrogen bonding and increasing hydrophilicity, which can enhance cellular uptake .

Case Study 1: Cytotoxicity in Colon Cancer

A series of analogs were synthesized and tested against HCT116 and HT29 colon cancer cells. The results indicated that several compounds displayed significant cytotoxicity with IC50 values in the low micromolar range. Notably, the selectivity index for these compounds was considerably high, suggesting a favorable therapeutic window .

Case Study 2: Antitumor Efficacy in Oral Squamous Cell Carcinoma

In another investigation, compounds structurally related to this compound were evaluated against oral squamous cell carcinoma lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.